molecular formula C10H14ClNO B13055070 (1S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL

(1S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL

Cat. No.: B13055070
M. Wt: 199.68 g/mol
InChI Key: HUVJRGQEWYHDPF-OMNKOJBGSA-N
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Description

(1S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL is a chiral compound with a specific stereochemistry at the 1-position This compound is characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 3-chloro-5-methylbenzaldehyde.

    Aldol Condensation: The precursor undergoes an aldol condensation reaction with a suitable ketone, such as acetone, in the presence of a base like sodium hydroxide.

    Reduction: The resulting product is then reduced using a reducing agent such as sodium borohydride to form the corresponding alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the aldol condensation and reduction steps.

    Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the reactions.

    Purification: Employing advanced purification techniques such as crystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like potassium permanganate.

    Reduction: The compound can be further reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of (1S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-one.

    Reduction: Formation of (1S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-amine.

    Substitution: Formation of (1S)-1-Amino-1-(3-methoxy-5-methylphenyl)propan-2-OL.

Scientific Research Applications

(1S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL has several scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The chloro and methyl groups on the phenyl ring may influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL: The enantiomer of the compound with opposite stereochemistry.

    (1S)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL: A similar compound with a different substitution pattern on the phenyl ring.

    (1S)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL: A compound with a bromo group instead of a chloro group.

Uniqueness

(1S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL is unique due to its specific stereochemistry and substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloro group may enhance its binding affinity to certain molecular targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

(1S)-1-amino-1-(3-chloro-5-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H14ClNO/c1-6-3-8(5-9(11)4-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7?,10-/m1/s1

InChI Key

HUVJRGQEWYHDPF-OMNKOJBGSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)Cl)[C@@H](C(C)O)N

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C(C(C)O)N

Origin of Product

United States

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